1-(Oxan-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxan-4-yl)piperidine-4-carboxamide is a compound that features a piperidine ring substituted with an oxan-4-yl group and a carboxamide group
Vorbereitungsmethoden
The synthesis of 1-(Oxan-4-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with oxan-4-yl compounds under specific conditions. One common method includes the use of piperidine-4-carboxylic acid as a starting material, which is then reacted with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Analyse Chemischer Reaktionen
1-(Oxan-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(Oxan-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(Oxan-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in certain bacterial strains, leading to the disruption of DNA replication and cell death. This makes it a potential candidate for the development of new antibacterial agents .
Vergleich Mit ähnlichen Verbindungen
1-(Oxan-4-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: Lacks the oxan-4-yl group, which may affect its biological activity.
N-(piperidine-4-yl)benzamide: Contains a benzamide group instead of the oxan-4-yl group, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C11H20N2O2 |
---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-(oxan-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c12-11(14)9-1-5-13(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H2,12,14) |
InChI-Schlüssel |
VMGLADSYEVMVOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.